molecular formula C15H22N2 B7903831 6-Benzyl-decahydro-[1,6]naphthyridine

6-Benzyl-decahydro-[1,6]naphthyridine

Cat. No.: B7903831
M. Wt: 230.35 g/mol
InChI Key: MAIRFDXCHHKPFG-UHFFFAOYSA-N
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Description

6-Benzyl-decahydro-[1,6]naphthyridine is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a decahydro-naphthyridine core with a benzyl group attached to the sixth position. This compound has garnered interest due to its potential pharmacological properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-decahydro-[1,6]naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reduction of a naphthyridine derivative followed by benzylation. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and benzylation can be achieved using benzyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-decahydro-[1,6]naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the naphthyridine core, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include oxidized naphthyridine derivatives, reduced naphthyridine compounds, and various substituted naphthyridine analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

6-Benzyl-decahydro-[1,6]naphthyridine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds with potential anticancer, antiviral, and antimicrobial properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: It is utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Benzyl-decahydro-[1,6]naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the naphthyridine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: The parent compound of the naphthyridine family, known for its diverse biological activities.

    Benzo[h][1,6]naphthyridine: A derivative with additional benzene ring fusion, exhibiting unique pharmacological properties.

    1,5-Naphthyridine: Another isomer with different nitrogen atom positioning, leading to distinct chemical and biological behavior.

Uniqueness

6-Benzyl-decahydro-[1,6]naphthyridine is unique due to the presence of the benzyl group at the sixth position, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other naphthyridine derivatives and contributes to its potential as a versatile building block in synthetic and medicinal chemistry.

Properties

IUPAC Name

6-benzyl-2,3,4,4a,5,7,8,8a-octahydro-1H-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17-10-8-15-14(12-17)7-4-9-16-15/h1-3,5-6,14-16H,4,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIRFDXCHHKPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCC2NC1)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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